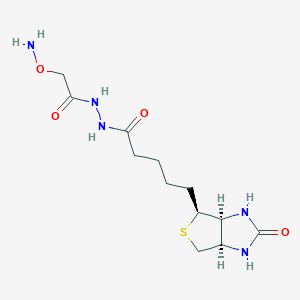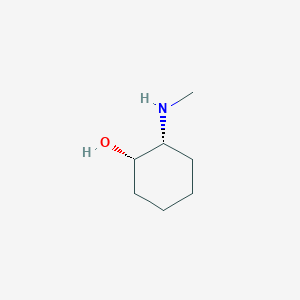
ARP
Overview
Description
ARP is a biotinylated probe widely used in molecular biology and biochemistry for the detection and quantification of aldehyde groups in biomolecules. This compound is particularly valuable in the study of DNA modifications, where it selectively labels abasic sites (AP sites) in damaged DNA, facilitating their detection and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARP typically involves the reaction of biotin with carbazoylmethylhydroxylamine under specific conditions. The process begins with the activation of biotin, followed by its conjugation with carbazoylmethylhydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ARP primarily undergoes nucleophilic addition reactions with aldehyde groups. This reaction forms a stable oxime linkage, which is crucial for its function as a labeling reagent .
Common Reagents and Conditions
The compound reacts efficiently with aldehyde groups in the presence of mild acidic conditions (pH 5-6) and at room temperature. Anisidine is often used as a catalyst to enhance the reaction rate .
Major Products Formed
The major product formed from the reaction of this compound with aldehyde groups is a biotinylated oxime derivative. This product can be further enriched and detected using streptavidin-based methods .
Scientific Research Applications
ARP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ARP involves the formation of a covalent bond with aldehyde groups in biomolecules. This reaction results in the formation of a stable oxime linkage, which can be detected using streptavidin-based methods. The biotin moiety allows for the enrichment and detection of the labeled biomolecules, facilitating their analysis .
Comparison with Similar Compounds
Similar Compounds
Biotin Hydrazide: Another biotinylated reagent used for labeling aldehyde groups.
2,4-Dinitrophenylhydrazine (DNPH): Commonly used for the detection of carbonyl groups in proteins but lacks the biotin moiety for easy detection and enrichment.
Uniqueness
ARP stands out due to its high specificity for aldehyde groups and the presence of a biotin moiety, which allows for easy detection and enrichment using streptavidin-based methods. This makes it a valuable tool in molecular biology and biochemistry .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUBFIOWQTECH-LAEOZQHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930511 | |
| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-03-8 | |
| Record name | O-(Biotinylcarbazoylmethyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
